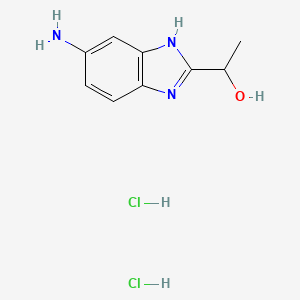

1-(5-Amino-1H-benzimidazol-2-YL)ethanol dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(5-Amino-1H-benzimidazol-2-YL)ethanol dihydrochloride is a chemical compound with the molecular formula C9H11N3O.2ClH and a molecular weight of 250.13 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a benzimidazole ring, which is a common structural motif in many biologically active molecules.

Mécanisme D'action

Target of Action

Benzimidazole derivatives are known to interact with various biological targets due to their structural similarity to naturally occurring nucleotides .

Mode of Action

Benzimidazole derivatives are known to interfere with the formation of fungal hyphae . They can easily interact with the biopolymers of living systems, leading to various biological activities .

Biochemical Pathways

Benzimidazole derivatives are known to affect the division of fungal cells, causing the germ tubes that sprout from spores to become deformed .

Result of Action

Benzimidazole derivatives are known to cause abnormal distortion of the germinating bud tube of pathogenic bacteria spores and distortion of the cell wall .

Méthodes De Préparation

The synthesis of 1-(5-Amino-1H-benzimidazol-2-YL)ethanol dihydrochloride typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves heating the reactants in ethanol under reflux conditions for about 30 minutes, resulting in a product yield of approximately 74% . Industrial production methods may vary, but they generally follow similar principles of condensation and purification to achieve high purity levels.

Analyse Des Réactions Chimiques

1-(5-Amino-1H-benzimidazol-2-YL)ethanol dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, typically using reducing agents such as sodium borohydride.

Substitution: The benzimidazole ring allows for substitution reactions, where different substituents can be introduced at specific positions on the ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

1-(5-Amino-1H-benzimidazol-2-YL)ethanol dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various industrial chemicals and materials

Comparaison Avec Des Composés Similaires

1-(5-Amino-1H-benzimidazol-2-YL)ethanol dihydrochloride can be compared with other similar compounds, such as:

1-(5-Amino-1-methyl-1H-benzimidazol-2-yl)ethanol dihydrochloride: This compound has a similar structure but with a methyl group at the 1-position of the benzimidazole ring.

4-(1H-benzo[d]imidazol-2-yl)aniline: This compound features an aniline group attached to the benzimidazole ring.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Activité Biologique

1-(5-Amino-1H-benzimidazol-2-YL)ethanol dihydrochloride is a compound belonging to the benzimidazole class, which has garnered attention due to its diverse biological activities. Benzimidazole derivatives are known for their potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

The biological activity of this compound is primarily attributed to its structural similarity to nucleotides, which allows it to interact with various biological targets. Key mechanisms include:

- Inhibition of Fungal Cell Division : Benzimidazole derivatives disrupt the formation of fungal hyphae, leading to abnormal germ tube development. This effect is crucial in combating fungal infections as it impairs the growth and reproduction of pathogenic fungi.

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

Biochemical Pathways

The compound's interaction with cellular pathways plays a vital role in its biological activity:

- Cell Wall Distortion : It causes distortion in the cell walls of pathogenic bacteria, which can lead to cell lysis and death.

- Oxidative Stress Induction : Some studies suggest that benzimidazole derivatives can induce oxidative stress in microbial cells, further contributing to their antimicrobial effects .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

- Antimicrobial Studies : A study demonstrated that this compound displayed moderate to good activity against S. aureus and E. coli, outperforming standard antibiotics like ciprofloxacin and norfloxacin in certain assays .

- Antifungal Activity : In vitro tests showed that the compound effectively inhibited fungal growth, particularly against species responsible for common infections. The mechanism involved disruption of hyphal growth and spore germination.

- Potential Anticancer Properties : Preliminary research indicates that benzimidazole derivatives may exhibit anticancer activity by targeting specific cancer cell lines. Further investigations are required to elucidate these effects fully.

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

1-(6-amino-1H-benzimidazol-2-yl)ethanol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O.2ClH/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9;;/h2-5,13H,10H2,1H3,(H,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODHXGJWTMGIIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(N1)C=C(C=C2)N)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.